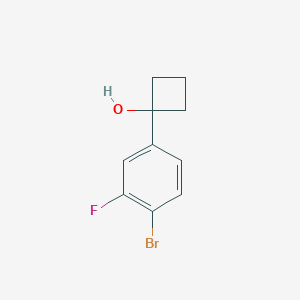

1-(4-Bromo-3-fluorophenyl)cyclobutanol

Description

1-(4-Bromo-3-fluorophenyl)cyclobutanol is a halogenated cyclobutanol derivative featuring a bromine atom at the para position and a fluorine atom at the meta position on the phenyl ring. The cyclobutanol moiety confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

- Molecular Formula: Estimated as C₁₀H₁₀BrFO.

- Molecular Weight: ~244.9 g/mol (calculated from atomic masses).

- Functional Groups: Hydroxyl (-OH) group on the cyclobutane ring and halogenated aromatic system.

- Reactivity: The hydroxyl group enables hydrogen bonding and participation in acid-catalyzed rearrangements, while halogen substituents influence electrophilic substitution patterns .

Properties

IUPAC Name |

1-(4-bromo-3-fluorophenyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6,13H,1,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QESGXVCVXSDZLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=C(C=C2)Br)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluorophenyl)cyclobutanol can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of 1-(4-Bromo-3-fluorophenyl)cyclobutanol may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to ensure higher yields and cost-effectiveness while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluorophenyl)cyclobutanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of cyclobutanone derivatives.

Reduction: Formation of various cyclobutanol derivatives.

Substitution: Formation of substituted phenylcyclobutanol compounds.

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)cyclobutanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 1-(4-Bromo-3-fluorophenyl)cyclobutanol and similar compounds:

Physicochemical Properties

- Solubility : Halogen substituents (Br, F) increase lipophilicity, reducing aqueous solubility. However, salt forms (e.g., the hydrochloride in ) enhance polarity .

- Thermal Stability: Cyclobutanol derivatives are prone to ring-opening under acidic conditions, whereas pyrrolidone analogs exhibit higher thermal stability due to aromatic conjugation .

Crystallographic and Structural Analysis

Software such as SHELX and ORTEP-3 () is critical for determining the crystal structures of these compounds. For example, SHELXL’s refinement capabilities enable precise modeling of halogenated aromatic systems and strained cyclobutane rings .

Biological Activity

1-(4-Bromo-3-fluorophenyl)cyclobutanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H12BrF

- IUPAC Name : 1-(4-bromo-3-fluorophenyl)cyclobutan-1-ol

- Structure : The compound features a cyclobutanol core with a bromine and fluorine substituent on the phenyl ring, which may influence its interaction with biological targets.

The biological activity of 1-(4-Bromo-3-fluorophenyl)cyclobutanol is primarily attributed to its ability to interact with various biomolecules. The presence of the bromine and fluorine atoms enhances its lipophilicity and reactivity, potentially allowing it to modulate enzyme activity or cellular pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other halogenated compounds that exhibit biological activity.

- Receptor Binding : Its structural features suggest potential interactions with neurotransmitter receptors or other cellular targets, influencing signaling pathways.

In Vitro Studies

Research has indicated that 1-(4-Bromo-3-fluorophenyl)cyclobutanol exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against several bacterial strains.

- Cytotoxicity : In cell line assays, it has been evaluated for cytotoxic effects, with findings indicating varying degrees of toxicity depending on the concentration and exposure duration.

Case Studies

- Anticancer Activity : A study evaluated the effects of 1-(4-Bromo-3-fluorophenyl)cyclobutanol on cancer cell lines. Results demonstrated significant inhibition of cell proliferation in breast cancer cells, suggesting potential as a chemotherapeutic agent.

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of the compound in models of neurodegeneration. It was found to reduce oxidative stress markers, indicating a protective role against neuronal damage.

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(4-Bromo-3-fluorophenyl)cyclobutanol, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity Level | Anticancer Potential |

|---|---|---|---|

| 1-(4-Bromo-3-fluorophenyl)cyclobutanol | Moderate | Moderate | High |

| 1-(4-Chloro-3-fluorophenyl)cyclobutanol | Low | High | Moderate |

| 1-(4-Iodo-3-fluorophenyl)cyclobutanol | High | Low | High |

Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- Study on Enzyme Interaction : Research published in Journal of Medicinal Chemistry revealed that halogenated cyclobutanols can modulate enzyme activity significantly, with variations in halogen substituents affecting potency.

- Structure–Activity Relationship (SAR) : Investigations into SAR have shown that the introduction of bromine and fluorine at specific positions on the phenyl ring enhances biological activity compared to non-halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.